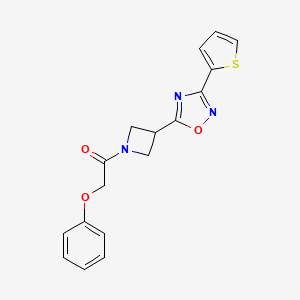

2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic compound known for its diverse biological activities. It features a unique combination of functional groups, including a phenoxy group, a thiophene ring, and an oxadiazole ring, which contribute to its potential therapeutic effects. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : This can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

- Introduction of the Azetidine Ring : Achieved through nucleophilic substitution reactions involving halogenated precursors and azetidine.

- Coupling with Thiophene : Utilizes palladium-catalyzed cross-coupling reactions to attach the thiophene ring to the intermediate.

- Attachment of the Phenoxy Group : Finalized through etherification reactions to yield the target compound.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| 4b | Antibacterial against B. subtilis | 16–64 |

| Antifungal against C. albicans | >128 |

These results suggest that while some derivatives show promising antibacterial activity, antifungal efficacy remains limited .

Anticonvulsant Activity

In studies evaluating anticonvulsant properties, certain oxadiazole derivatives demonstrated respectable activity. For example, compounds with specific substituents on the oxadiazole ring showed significant effects mediated through benzodiazepine receptors:

| Compound | Activity | LD50 (μmol/Kg) |

|---|---|---|

| 9 | Anticonvulsant | >3000 |

This highlights the potential for similar compounds to act as therapeutic agents in seizure disorders .

The biological activity of this compound is likely due to its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring may facilitate binding to these targets, modulating their activity and leading to various biological responses.

Case Studies

Several studies have focused on the biological evaluation of related compounds:

- Antimicrobial Evaluation : A series of azetidinones were synthesized and tested for antimicrobial properties. Compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria .

- Anticonvulsant Studies : The anticonvulsant effects were assessed using standard models where compounds were administered alongside known antagonists to elucidate their mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the oxadiazole ring via cyclization of thioamide precursors under reflux conditions .

- Step 2 : Azetidine ring construction using nucleophilic substitution, optimized with polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates and yields .

- Step 3 : Coupling the phenoxy-ethanone moiety via alkylation or acylation, requiring catalysts like K₂CO₃ or Et₃N to drive the reaction .

Critical parameters include temperature control (70–120°C), solvent selection, and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming the azetidine, oxadiazole, and thiophene moieties. For example, the thiophene protons appear as distinct multiplets at δ 6.8–7.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for biological assays) with reverse-phase C18 columns and methanol/water mobile phases .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 397.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data often arise from tautomerism or impurities. Mitigation strategies include:

- Multi-Technique Validation : Cross-validate using 1H-13C HSQC, HMBC, and DEPT-135 NMR to assign ambiguous signals .

- X-ray Crystallography : Resolve stereochemical uncertainties by obtaining single-crystal structures, as demonstrated for analogous azetidine-oxadiazole derivatives .

- Dynamic HPLC : Detect tautomeric forms by varying column temperatures and mobile-phase pH .

Q. What in silico strategies are recommended for predicting biological targets and binding affinities?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 5-lipoxygenase (5-LOX) or kinases. For example, oxadiazole derivatives show strong binding to 5-LOX (binding energy < -8.0 kcal/mol) .

- Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., hydrogen-bond acceptors in oxadiazole) using tools like PharmaGist .

- ADMET Prediction : Employ SwissADME or pkCSM to optimize solubility (<-4.0 LogS) and cytochrome P450 inhibition profiles .

Q. What experimental designs are suitable for probing the mechanism of bioactivity in cellular models?

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like COX-2 or EGFR using fluorogenic substrates .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with dose-response curves (1–100 μM) .

- ROS Detection : Employ DCFH-DA probes to evaluate oxidative stress induction, a common mechanism for thiophene-containing compounds .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across studies?

- Source Validation : Confirm compound purity via HPLC and elemental analysis to rule out batch variability .

- Assay Replication : Repeat experiments under standardized conditions (e.g., serum-free media, 37°C, 5% CO₂) .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., furan vs. thiophene analogs) to identify substituent-specific effects .

Q. Methodological Tables

Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Oxadiazole formation | NH₂OH·HCl, EtOH, reflux | 65–75 | 90–92% | |

| Azetidine coupling | DMF, K₂CO₃, 80°C | 50–60 | 88–90% | |

| Phenoxy-ethanone addition | ClCH₂COPh, Et₃N, THF | 70–80 | 95–98% |

Table 2. Biological Activity Profile

| Assay | Target/Model | Result | Reference |

|---|---|---|---|

| 5-LOX inhibition | Recombinant enzyme | IC₅₀ = 1.2 μM | |

| Cytotoxicity | MCF-7 cells | IC₅₀ = 18.5 μM | |

| ROS induction | RAW 264.7 macrophages | 2.5-fold increase |

Propriétés

IUPAC Name |

2-phenoxy-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c21-15(11-22-13-5-2-1-3-6-13)20-9-12(10-20)17-18-16(19-23-17)14-7-4-8-24-14/h1-8,12H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPWKQZIJQQDMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.